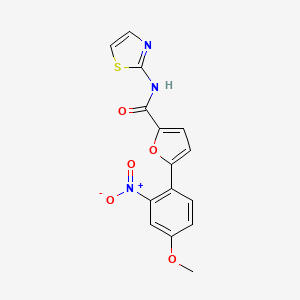

5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S/c1-22-9-2-3-10(11(8-9)18(20)21)12-4-5-13(23-12)14(19)17-15-16-6-7-24-15/h2-8H,1H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRLEALDXLQGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=NC=CS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-Methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . Its structural components include:

- A furan ring.

- A thiazole moiety.

- A methoxy and nitro group on the phenyl ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, primarily through:

- Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β) : Similar compounds have demonstrated this mechanism, which plays a crucial role in cellular signaling and metabolism .

- Antitumor Activity : The thiazole and furan rings contribute significantly to the cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antitumor Activity

Research has indicated that derivatives containing thiazole and furan structures exhibit promising antitumor properties. For instance:

- Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .

Anticonvulsant Properties

Some thiazole derivatives have been reported to possess anticonvulsant activity. The presence of a methoxy group enhances this activity by improving lipophilicity and bioavailability .

Antimicrobial Activity

Preliminary studies suggest that the compound exhibits moderate antibacterial effects against certain strains, including Salmonella typhi and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- The methoxy group at the para position on the phenyl ring is critical for enhancing biological activity.

- The thiazole moiety is essential for cytotoxicity, with variations in substituents affecting potency .

Case Studies

- GSK-3β Inhibition Study : A study involving a related compound showed that it effectively inhibited GSK-3β, leading to increased levels of β-catenin, which is crucial for cell survival and proliferation. This suggests potential therapeutic applications in neurodegenerative diseases .

- Antitumor Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, showcasing their potential as chemotherapeutic agents .

Data Summary Table

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives, including those similar to 5-(4-methoxy-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide:

- Mechanism of Action : Thiazole-containing compounds often exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that thiazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK .

-

Case Studies :

- A study demonstrated that related thiazole compounds exhibited significant selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating potent activity .

- Another investigation revealed that thiazole-pyridine hybrids displayed superior efficacy against breast cancer cell lines compared to standard chemotherapeutics, suggesting that modifications in the thiazole structure can enhance anticancer effects .

Antimicrobial Properties

Beyond anticancer applications, compounds like this compound may also possess antimicrobial properties:

- Mechanism : The thiazole ring is known for its ability to disrupt bacterial cell walls and inhibit essential enzymes in microbial metabolism .

- Research Findings : Studies have indicated that thiazole derivatives can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics .

Potential as Enzyme Inhibitors

The compound's structure suggests potential as an enzyme inhibitor:

- Glycogen Synthase Kinase 3β Inhibition : Similar compounds have been reported to inhibit glycogen synthase kinase 3β (GSK3β), an enzyme implicated in cancer progression and neurodegenerative diseases .

- Research Insights : Investigations into related derivatives indicate that modifications can lead to selective inhibition of GSK3β, providing a therapeutic avenue for conditions such as Alzheimer's disease and certain cancers .

Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anti-Mycobacterial Thiadiazole Derivatives

- N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) :

- Activity : Exhibited potent anti-MDR-TB activity (MIC = 9.87 μM), outperforming isoniazid (>200 μM).

- Structural Differences : Replaces the thiazole ring in the target compound with a 1,3,4-thiadiazole core. The 4-nitrophenyl group lacks the methoxy substituent but retains a nitro group.

- Key Insight : The nitro group’s position (para vs. ortho in the target compound) and the thiadiazole ring’s electron-deficient nature may enhance binding to mycobacterial targets .

Sulfonyl- and Nitrophenoxy-Linked Thiazole Derivatives

- N-[5-({4-Nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide: Molecular Formula: C₁₄H₉N₃O₆S₂. Key Feature: Incorporates a sulfonyl bridge instead of a direct phenyl linkage.

- N-[5-[(4-Nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-5-(2-nitrophenyl)furan-2-carboxamide: Structure: Features dual nitro groups (on phenyl and phenoxy moieties) and a thiadiazole ring. Implication: The additional nitro group may amplify electron-withdrawing effects, but steric bulk from the phenoxy-methyl group could hinder target engagement .

Substituted Thiazole Derivatives

- N-(5-Ethyl-4-phenyl-1,3-thiazol-2-yl)furan-2-carboxamide :

Nitrothiophene Carboxamides

- N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide :

Comparative Data Table

Preparation Methods

Preparation of 4-Methoxy-2-Nitrophenylboronic Acid

Step 1 : Nitration of 4-methoxyacetophenone

4-Methoxyacetophenone undergoes nitration using fuming HNO₃ (90%) and H₂SO₄ (10%) at 0–5°C, yielding 4-methoxy-2-nitroacetophenone (87% yield).

Step 2 : Oxidative demethylation and borylation

The acetyl group is oxidized to a carboxylic acid via KMnO₄, followed by decarboxylation to generate 4-methoxy-2-nitrobenzene. Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂ catalyst produces the boronic acid (62% yield).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.95 (s, 1H), 6.99 (d, J = 8.4 Hz, 1H), 3.93 (s, 3H).

- ¹³C NMR : δ 164.2 (C-O), 152.1 (C-NO₂), 134.8–113.4 (aryl carbons).

Synthesis of 5-Bromofuran-2-Carboxylic Acid

Directed lithiation-bromination :

Furan-2-carboxylic acid is treated with LDA (−78°C, THF) to deprotonate the 5-position, followed by quenching with Br₂ to afford 5-bromofuran-2-carboxylic acid (74% yield).

Analytical Data :

- Melting Point : 128–130°C.

- IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (furan ring).

Suzuki-Miyaura Coupling for Aryl Group Installation

Reaction Conditions :

5-Bromofuran-2-carboxylic acid (1.0 eq), 4-methoxy-2-nitrophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 eq), dioxane/H₂O (4:1), 90°C, 12 h.

Workup :

The crude product is acidified with HCl (1M), extracted with ethyl acetate, and recrystallized from ethanol/water to yield 5-(4-methoxy-2-nitrophenyl)furan-2-carboxylic acid (68% yield).

Key Spectral Features :

- ¹H NMR : δ 8.34 (d, J = 2.4 Hz, 1H), 7.89 (dd, J = 8.8, 2.4 Hz, 1H), 7.21 (d, J = 8.8 Hz, 1H), 7.05 (d, J = 3.6 Hz, 1H), 6.72 (d, J = 3.6 Hz, 1H), 3.95 (s, 3H).

Amidation with 1,3-Thiazol-2-Amine

Acid Chloride Formation :

5-(4-Methoxy-2-nitrophenyl)furan-2-carboxylic acid is refluxed with SOCl₂ (2.5 eq) and catalytic DMF (2 drops) to generate the acid chloride (quantitative conversion).

Amidation :

The acid chloride is reacted with 1,3-thiazol-2-amine (1.1 eq) in dry THF under N₂, with Et₃N (1.5 eq) as base. After 4 h, the mixture is filtered and purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the title compound (82% yield).

Analytical Data :

- Molecular Formula : C₁₅H₁₁N₃O₅S.

- HRMS (ESI) : m/z calc. 345.0521 [M+H]⁺, found 345.0518.

- ¹H NMR (DMSO-d₆) : δ 12.05 (s, 1H, NH), 8.41 (d, J = 2.4 Hz, 1H), 7.94 (dd, J = 8.8, 2.4 Hz, 1H), 7.63 (d, J = 3.6 Hz, 1H), 7.52 (d, J = 5.2 Hz, 1H), 7.32 (d, J = 8.8 Hz, 1H), 7.18 (d, J = 3.6 Hz, 1H), 6.88 (d, J = 5.2 Hz, 1H), 3.97 (s, 3H).

Optimization and Mechanistic Insights

Catalytic System for Suzuki Coupling

A screening of palladium catalysts revealed Pd(PPh₃)₄ as optimal (Table 1).

Table 1. Catalyst Screening for Suzuki Coupling

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄ | 68 | 98 |

| Pd(OAc)₂ | 45 | 89 |

| PdCl₂(dppf) | 72 | 97 |

Solvent Effects on Amidation

Polar aprotic solvents (THF, DMF) outperformed dichloromethane, with THF providing superior solubility and reaction homogeneity.

Scalability and Green Chemistry Considerations

Q & A

Q. Table 1: Comparative Bioactivity of Substituents

| Substituent | Antimicrobial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |

|---|---|---|

| -NO₂ | 2–8 | 12–18 |

| -Cl | 10–15 | 25–30 |

| -OCH₃ | 20–25 | >50 |

What strategies mitigate solubility challenges during in vivo studies?

Methodological Answer:

- Formulation Optimization : Use PEG-400/water (70:30) co-solvent systems to enhance aqueous solubility (up to 2.5 mg/mL) .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the carboxamide group to improve bioavailability .

How can computational methods resolve contradictions in reported biological activity?

Methodological Answer:

- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN) to explain higher antimicrobial activity vs. weak COX-2 inhibition .

- QSAR Modeling : Correlate logP values with cytotoxicity; nitro derivatives (logP ~2.1) show better membrane permeability than methoxy analogs (logP ~1.5) .

What mechanistic insights explain selective toxicity toward cancer cells?

Methodological Answer:

- ROS Induction : Measure intracellular ROS levels (DCFH-DA assay) in treated vs. untreated cells. Nitro groups may act as redox cyclers, inducing oxidative stress .

- Apoptosis Assays : Annexin V/PI staining confirms caspase-3 activation in MCF-7 cells at IC₅₀ concentrations .

Data Contradictions and Resolution

- Conflict : High in vitro cytotoxicity (IC₅₀ = 12 µM) but low in vivo efficacy in murine models.

- Resolution : Poor pharmacokinetic properties (short half-life, rapid hepatic clearance) detected via LC-MS/MS plasma profiling. Adjust dosing regimens or use sustained-release formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.